molecular formula C10H7BrN2O2 B13929161 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

Cat. No.: B13929161
M. Wt: 267.08 g/mol
InChI Key: MKVOOHOIYLISDC-UHFFFAOYSA-N
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Description

12-Bromo-5-oxa-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),8,10,12-tetraen-3-one is a tricyclic heterocyclic compound characterized by:

  • A fused bicyclo[7.4.0] core with bridgehead positions at 2,5.
  • Two nitrogen atoms (1,8-diaza) and one oxygen atom (5-oxa) in the ring system.
  • A bromine substituent at position 12 and a ketone group at position 2.

The bromine atom may enhance electrophilic reactivity, while the ketone group provides hydrogen-bonding capability.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-9-12-7-4-15-5-8(14)10(7)13(9)3-6/h1-3H,4-5H2

InChI Key

MKVOOHOIYLISDC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)CO1)N3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tricyclic Frameworks

Compound 7 (IUPAC: 3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide)
  • Key Features: Tricyclic system [7.3.1.0²,⁷] with sulfonyl and cyclohexyl substituents.
  • Comparison: The target compound lacks the sulfonyl group but shares a tricyclic backbone with nitrogen and oxygen heteroatoms.
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene
  • Key Features :
    • Smaller tricyclic system [5.2.1.0²,⁶] with benzyl and phenyl substituents.
    • Studied for crystallographic stability and conformational properties .
  • Comparison :
    • The target compound’s larger tricyclic framework ([7.4.0.0²,⁷]) may increase ring strain but provide more sites for functionalization.
    • Bromine and ketone groups in the target contrast with the benzyl/phenyl substituents, suggesting divergent reactivity and applications.

Functional Analogues in Drug Development

Diazepam (IUPAC: 9-chloro-2-methyl-6-phenyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one)
  • Clinically used as an anxiolytic and sedative .
  • Comparison: The target compound’s tricyclic structure may enhance conformational rigidity compared to Diazepam’s bicyclic system.
2-{10-Cyano-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-12-carbonyl}phenyl sulfurofluoridate
  • Key Features: Shares the [7.4.0.0²,⁷] tricyclic core with the target compound. Contains cyano, carbonyl, and sulfurofluoridate groups, used as a synthetic intermediate .
  • Comparison: The sulfurofluoridate group introduces sulfur and fluorine, enhancing metabolic stability compared to the target’s bromine.

Research Implications

  • Pharmacological Potential: The target compound’s tricyclic framework and bromine substituent warrant exploration for antiviral or CNS activity, building on findings from compound 7 and Diazepam .
  • Synthetic Utility : Similarity to the Enamine building block suggests applicability in modular synthesis, though bromine may require specialized handling.
  • Structural Insights : Crystallographic data from smaller tricyclic systems could guide conformational analysis of the target compound.

Biological Activity

12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the class of diazatricyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrN2O2, with a molecular weight of 267.08 g/mol. The presence of a bromine atom, an oxygen atom in a heterocyclic context, and a ketone functional group contribute to its reactivity and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step processes that may utilize various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperatures and solvents like ethanol or dichloromethane are commonly employed . Industrial production may leverage continuous flow reactors to enhance efficiency and yield.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies on structural analogs have shown that modifications at specific positions can significantly enhance antimicrobial activity. For instance, derivatives with bromine substitution have demonstrated increased effectiveness against various bacterial strains compared to their non-brominated counterparts .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. These interactions can modulate enzyme activities and disrupt cellular processes critical for microbial survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
11-Oxa-4-thia-4,6-diazatricyclo[7.4.0.02,6]trideca-1(9),2,4Contains sulfur; similar bicyclic structurePotentially different biological activities due to sulfur presence
13-Oxa-3,6-diazatricyclo[7.4.0.02,6]tridecaSimilar bicyclic frameworkVariations in reactivity based on different heteroatoms
Methyl 2-[3-Oxo derivative]Related functional groups; similar coreExplored for different pharmacological properties

This table illustrates the diversity within this class of chemicals while highlighting the unique aspects of this compound regarding its specific biological activities.

Case Studies

Several studies have evaluated the antimicrobial efficacy of related compounds:

  • Berberine Derivatives : Research indicated that 12-bromo derivatives of berberine exhibited significant increases in antimicrobial activity against various pathogens when compared to their parent compounds .
  • Neuroprotective Effects : While not directly linked to the compound , related diazatricyclic compounds have shown neuroprotective effects by reducing intracellular reactive oxygen species (ROS) levels and enhancing mitochondrial function in neuronal cell lines .

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